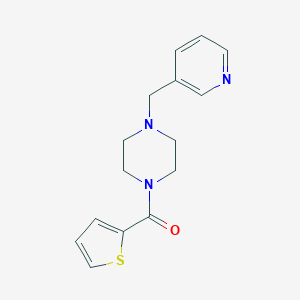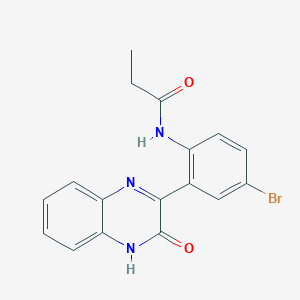
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide, also known as BQP, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. BQP belongs to the class of quinoxaline derivatives and has been found to possess various biological activities.
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both bacterial (Gram-positive and Gram-negative) and fungal species. The results indicate that certain derivatives (such as compounds d1, d2, and d3) exhibit promising antimicrobial effects . These findings are crucial in the ongoing battle against drug-resistant pathogens.
Anticancer Potential
Cancer remains a significant global health challenge, necessitating the search for novel therapeutic agents. In the case of N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide derivatives, compounds d6 and d7 have demonstrated remarkable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could serve as potential leads for rational drug design in cancer treatment .
Molecular Docking Studies
To understand the binding mode of active compounds, researchers conducted molecular docking studies . Compounds d1, d2, d3, d6, and d7 exhibited favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these derivatives could be valuable candidates for further drug development .
Thiazole Nucleus Properties
The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives have shown promise by blocking bacterial lipid biosynthesis and employing additional mechanisms against bacterial species .
Imidazole Containing Compounds
While not directly related to the compound , it’s worth noting that imidazole-containing compounds have also demonstrated antimicrobial potential . Among different derivatives, compounds 1a and 1b exhibited good antimicrobial activity .
Indole Derivatives
Indole derivatives, which share some similarities with the quinoxaline moiety, have diverse biological and clinical applications. For instance, indole-3-acetic acid (a plant hormone derived from tryptophan) has been studied for its anti-HIV activity and other pharmacological effects .
Mécanisme D'action
Target of Action
Compounds with a similar 3,4-dihydroquinoxalin-2-one core have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s worth noting that the dihydroquinoxalin-2-ones are chemically versatile and can produce a broad range of substitution patterns , which may influence their interaction with targets.
Biochemical Pathways
The dihydroquinoxalin-2-ones core is known to be involved in several biological activities .
Result of Action
Compounds with a similar dihydroquinoxalin-2-one core have demonstrated potential therapeutic properties .
Propriétés
IUPAC Name |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-2-15(22)19-12-8-7-10(18)9-11(12)16-17(23)21-14-6-4-3-5-13(14)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLJAXKSIPGWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)
![9-(2-chloro-6-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361451.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B361452.png)
![6-chloro-3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361454.png)

![3-(2,4-dimethoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B361459.png)

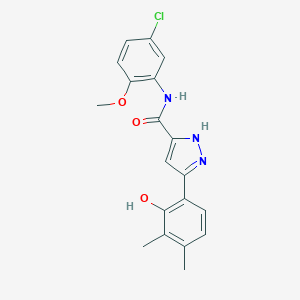
![N,N-bis(2-hydroxyethyl)-2-(5-oxo-7,8-dihydro-5H,6H-cyclopenta[4,5]thieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B361467.png)
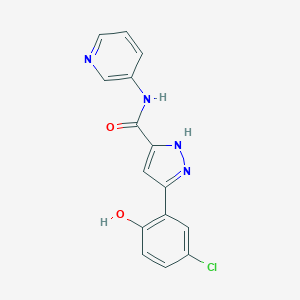
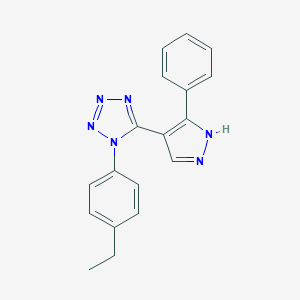
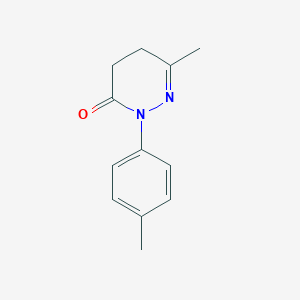
![3-amino-4-(2-methoxyphenyl)-6-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B361512.png)
